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molecular formula C10H20O B1358328 2-Cyclohexyl-2-methylpropan-1-ol CAS No. 62435-08-9

2-Cyclohexyl-2-methylpropan-1-ol

Cat. No. B1358328
M. Wt: 156.26 g/mol
InChI Key: HLVYTWAZPRTCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645968B2

Procedure details

Oxalyl chloride (7.8 g, 61.42 mmol) in methylene chloride (60 mL) at −78° C. was treated with dimethylsufoxide (8.4 g, 107.5 mmol). After stirring at −78° C. for 10 minutes, the mixture was treated with 2-cyclohexyl-2-methylpropanol (4.8 g, 36.86 mmol) in 15 ml of methylene chloride. The mixture was allowed to stir at −78° C. for 30 minutes and then treated with triethylamine (15.54 g, 153.6 mmol). The reaction mixture was stirred for 10 minutes and then stirred an additional 5 minutes at 0° C. The mixture was quenched with saturated aqueous ammonium (10 mL) chloride and extracted with diethyl ether (2×50 mL). The organic layer was washed with brine (15 mL), dried over anhydrous sodium sulfate and concentrated under vacuo. The crude product was redissolved in diethyl ether and the resulting precipitate was filtered through a pad of Celite. The solution was concentrated under reduced pressure to provide 4.5 g of 2-cyclohexyl-2-methylpropanal as an oil.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH:7]1([C:13]([CH3:17])([CH3:16])[CH2:14][OH:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(N(CC)CC)C>C(Cl)Cl>[CH:7]1([C:13]([CH3:17])([CH3:16])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(CCCCC1)C(CO)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
15.54 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred an additional 5 minutes at 0° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous ammonium (10 mL) chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was redissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCC1)C(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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